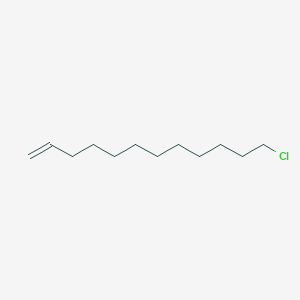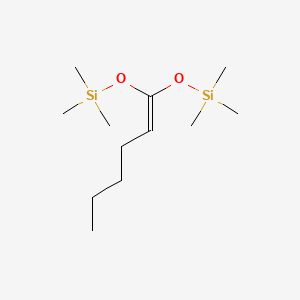
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- is a chemical compound with the molecular formula C9H22O2Si2. It is known for its unique structure, which includes two silicon atoms and an ethylidene group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can undergo substitution reactions where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, silanes, and substituted derivatives, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Research studies have explored its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Its unique structure makes it a candidate for drug delivery systems and other medical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- involves its interaction with molecular targets through its silicon atoms and ethylidene group. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved include nucleophilic attack on the silicon atoms and subsequent rearrangement of the molecular structure .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-: This compound has a similar structure but lacks the ethylidene group.
4-Ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane: Another similar compound with slight variations in the molecular structure.
Uniqueness
The presence of the ethylidene group in 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- makes it unique compared to other similar compounds. This structural feature imparts specific reactivity and properties that are valuable in various applications .
Propiedades
Número CAS |
126736-77-4 |
|---|---|
Fórmula molecular |
C12H28O2Si2 |
Peso molecular |
260.52 g/mol |
Nombre IUPAC |
trimethyl(1-trimethylsilyloxyhex-1-enoxy)silane |
InChI |
InChI=1S/C12H28O2Si2/c1-8-9-10-11-12(13-15(2,3)4)14-16(5,6)7/h11H,8-10H2,1-7H3 |
Clave InChI |
ZNBHDNOJLKAISD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)

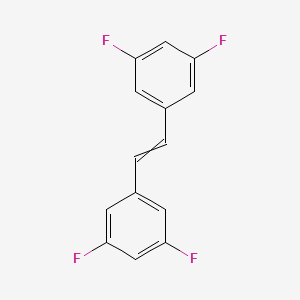

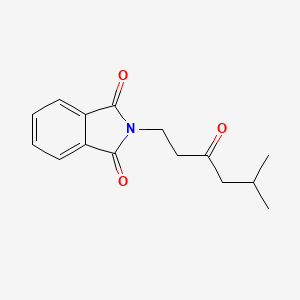

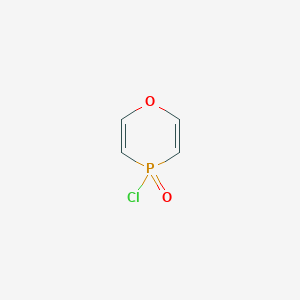
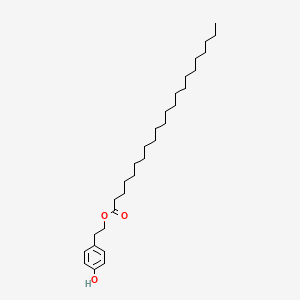

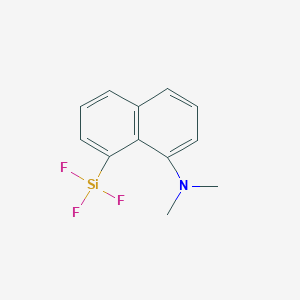
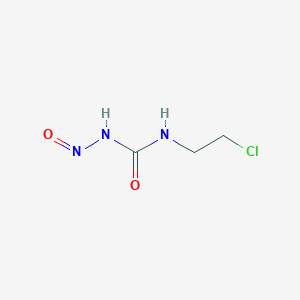
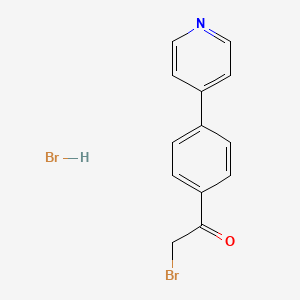
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
